2-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Overview
Description
2-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is a complex organic compound that features a butanamide backbone with phenyl and oxadiazole substituents
Scientific Research Applications
Urease Inhibitors
A study highlighted the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which included compounds structurally related to 2-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme. This suggests their potential use as therapeutic agents in drug designing programs (Nazir et al., 2018).
Lipoxygenase Inhibitors
Another research synthesized derivatives similar to this compound, showing moderate activities as lipoxygenase inhibitors. This implies a potential role in the treatment of conditions where lipoxygenase pathway modulation is beneficial (Aziz‐ur‐Rehman et al., 2016).
Antidiabetic Agents
A study reported the synthesis of new indole-based hybrid oxadiazole scaffolds, structurally related to this compound, which showed significant antidiabetic potential via inhibition of the α-glucosidase enzyme. These findings indicate potential applications in diabetes management (Nazir et al., 2018).
Apoptosis Inducers in Cancer Therapy
Compounds structurally related to this compound were identified as apoptosis inducers through a cell-based high-throughput screening assay. This indicates their potential as anticancer agents (Zhang et al., 2005).
Acetyl- and Butyrylcholinesterase Inhibition
Research involving 5-aryl-1,3,4-oxadiazoles, structurally similar to the compound of interest, demonstrated moderate dual inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE). These compounds could have implications for treating dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Agents
Several derivatives related to this compound have shown promising results as antimicrobial agents. They exhibited activity against a range of microbial species, suggesting their potential in addressing bacterial infections (Gul et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids under dehydrating conditions . The phenyl groups are introduced through substitution reactions, and the final butanamide structure is formed via amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase
Properties
IUPAC Name |
2-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-21(17-10-5-3-6-11-17)22(28)25-20-15-9-14-19(16-20)24-27-26-23(29-24)18-12-7-4-8-13-18/h3-16,21H,2H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAZSASALFRQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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